4-[(3-bromobenzyl)oxy]-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide
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Overview
Description
4-[(3-Bromobenzyl)oxy]-N’-[(E)-(2,3-dimethoxyphenyl)methylene]benzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzohydrazide core with a 3-bromobenzyl group and a 2,3-dimethoxyphenyl group, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromobenzyl)oxy]-N’-[(E)-(2,3-dimethoxyphenyl)methylene]benzohydrazide typically involves the following steps:
Formation of the Benzohydrazide Core: The initial step involves the reaction of benzohydrazide with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Introduction of the 3-Bromobenzyl Group: The hydrazone intermediate is then reacted with 3-bromobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 3-bromobenzyl group.
Addition of the 2,3-Dimethoxyphenyl Group: Finally, the compound is treated with 2,3-dimethoxybenzaldehyde under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromobenzyl)oxy]-N’-[(E)-(2,3-dimethoxyphenyl)methylene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone group.
Substitution: The bromine atom in the 3-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-Bromobenzyl)oxy]-N’-[(E)-(2,3-dimethoxyphenyl)methylene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-Bromobenzyl)oxy]-N’-[(E)-(2,3-dimethoxyphenyl)methylene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Bromobenzyl)oxy]-N’-[(E)-(5-nitro-2-thienyl)methylene]benzohydrazide
- 4-[(3-Bromobenzyl)oxy]-N’-[(E)-(2,6-dichlorophenyl)methylene]benzohydrazide
Uniqueness
4-[(3-Bromobenzyl)oxy]-N’-[(E)-(2,3-dimethoxyphenyl)methylene]benzohydrazide is unique due to the presence of both the 3-bromobenzyl and 2,3-dimethoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C23H21BrN2O4 |
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Molecular Weight |
469.3 g/mol |
IUPAC Name |
4-[(3-bromophenyl)methoxy]-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H21BrN2O4/c1-28-21-8-4-6-18(22(21)29-2)14-25-26-23(27)17-9-11-20(12-10-17)30-15-16-5-3-7-19(24)13-16/h3-14H,15H2,1-2H3,(H,26,27)/b25-14+ |
InChI Key |
UHCSFRMQDXEPOM-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC(=CC=C3)Br |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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